Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C₁₆H₂₂N₂O₂ and a molecular weight of 274.36 g/mol It is known for its unique spirocyclic structure, which consists of a nonane ring fused with an azaspiro ring system
Scientific Research Applications
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, and P351 advise avoiding breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, and Remove contact lenses, if present and easy to do .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the following steps:
Formation of the spirocyclic precursor: This involves the cyclization of a suitable linear precursor under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Purification steps: Such as recrystallization or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted spirocyclic compounds.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: Shares a similar spirocyclic structure but with different substituents.
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate derivatives: Various derivatives with modifications to the benzyl or amino groups.
Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of both benzyl and amino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c17-14-10-16(11-14)6-8-18(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJBKSNZXBKSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)N)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670271 |
Source
|
Record name | Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147611-02-7 |
Source
|
Record name | Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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